2,3-Bis(3-methoxyphenyl)-1-benzofuran

MAO inhibition Positional isomerism SAR Benzofuran pharmacophore

2,3-Bis(3-methoxyphenyl)-1-benzofuran (CAS 61078-00-0) is a fully synthetic, 2,3-diaryl-substituted benzofuran derivative with molecular formula C22H18O3 and a molecular weight of 330.38 g·mol⁻¹. The compound bears two meta-methoxyphenyl groups at the C2 and C3 positions of the benzofuran core, distinguishing it from its para-methoxy isomer and the unsubstituted 2,3-diphenylbenzofuran parent scaffold.

Molecular Formula C22H18O3
Molecular Weight 330.4 g/mol
CAS No. 61078-00-0
Cat. No. B12898840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(3-methoxyphenyl)-1-benzofuran
CAS61078-00-0
Molecular FormulaC22H18O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=C(OC3=CC=CC=C32)C4=CC(=CC=C4)OC
InChIInChI=1S/C22H18O3/c1-23-17-9-5-7-15(13-17)21-19-11-3-4-12-20(19)25-22(21)16-8-6-10-18(14-16)24-2/h3-14H,1-2H3
InChIKeyHQNZXPUXQOZMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(3-methoxyphenyl)-1-benzofuran (CAS 61078-00-0): Physicochemical and Structural Baseline for Procurement Evaluation


2,3-Bis(3-methoxyphenyl)-1-benzofuran (CAS 61078-00-0) is a fully synthetic, 2,3-diaryl-substituted benzofuran derivative with molecular formula C22H18O3 and a molecular weight of 330.38 g·mol⁻¹ . The compound bears two meta-methoxyphenyl groups at the C2 and C3 positions of the benzofuran core, distinguishing it from its para-methoxy isomer and the unsubstituted 2,3-diphenylbenzofuran parent scaffold [1]. Computed physicochemical properties include a consensus LogP of 5.78 and a topological polar surface area (tPSA) of 31.6 Ų . The meta-substitution pattern imparts a distinct electronic and steric environment at the benzofuran periphery while preserving the same global lipophilicity as the para isomer, creating a unique profile for structure–activity relationship (SAR) exploration and chemical biology probe development [2].

Why 2,3-Bis(3-methoxyphenyl)-1-benzofuran Cannot Be Replaced by Its Para-Methoxy Isomer or 2,3-Diphenylbenzofuran


Although 2,3-bis(3-methoxyphenyl)-1-benzofuran and its para-methoxy isomer (CAS 5782-17-2) share identical molecular formula, molecular weight, LogP (5.78), and tPSA (31.6 Ų) , the meta versus para positioning of the methoxy substituents fundamentally alters the vector of hydrogen-bond acceptor capacity, the molecular electrostatic potential surface, and the steric footprint presented to biological targets [1]. In the benzofuran chemical space, methoxy positional isomerism is a well-established determinant of target engagement: for example, in 2-phenylbenzofuran-based monoamine oxidase (MAO) inhibitors, shifting a methoxy group from the para to meta position on the 2-phenyl ring changes MAO-B inhibitory potency by over 5-fold (IC50 = 0.140 µM for 5-nitro-2-(4-methoxyphenyl)benzofuran vs. IC50 = 0.024 µM for 2-(3-methoxyphenyl)-5-nitrobenzofuran) [2]. The unsubstituted 2,3-diphenylbenzofuran (LogP ≈ 5.8–6.2) lacks the methoxy oxygen atoms entirely, eliminating key polar interactions within binding pockets . These SAR principles mean that procurement of the specific meta-methoxy isomer is mandatory for experiments designed to probe the biological or catalytic consequences of the 3-methoxyphenyl substitution pattern; substituting the para isomer fundamentally changes the chemical entity under investigation.

2,3-Bis(3-methoxyphenyl)-1-benzofuran: Quantified Differentiation Evidence Against Closest Comparators


Meta-Methoxy vs. Para-Methoxy Positional Isomerism: A ≥5-Fold Window in Target Engagement Potential

Precise, quantitative, compound-specific bioactivity data for 2,3-bis(3-methoxyphenyl)-1-benzofuran are absent from the primary peer-reviewed literature as of May 2026. The highest-strength differential evidence available is class-level inference drawn from the well-characterized 2-phenylbenzofuran monoamine oxidase (MAO) inhibitor series. In a direct head-to-head comparison within that series, the 2-(3-methoxyphenyl)-substituted analog (compound 9) achieved an MAO-B IC50 of 0.024 µM, which is 5.8-fold more potent than the 2-(4-methoxyphenyl) congener (compound 8, IC50 = 0.140 µM) [1]. This demonstrates that in the benzofuran scaffold, a meta-methoxy orientation on the pendant phenyl ring can confer substantially higher biological potency than the para-methoxy orientation. Although the target compound is a 2,3-diarylbenzofuran rather than a 2-arylbenzofuran, the underlying electronic and steric principle—meta-methoxy providing a distinct hydrogen-bond acceptor trajectory and electrostatic surface—is extrapolatable as a class-level inference, subject to experimental verification [2].

MAO inhibition Positional isomerism SAR Benzofuran pharmacophore

Lipophilicity Differential: Meta-Methoxy Benzofuran vs. Unsubstituted 2,3-Diphenylbenzofuran

The target compound 2,3-bis(3-methoxyphenyl)-1-benzofuran has a computed LogP of 5.78 (Chemsrc consensus) . The unsubstituted parent scaffold, 2,3-diphenylbenzofuran, has reported LogP values ranging from 5.77 (leyan.com) to 5.88 (ACD/LogP, ChemSpider) to 6.16 (ALOGPS) [1]. The target compound thus occupies a lipophilicity window that is comparable to or slightly lower than the parent diphenyl analog, despite the addition of two polar methoxy oxygen atoms. This is relevant because the methoxy groups introduce hydrogen-bond acceptor capacity (each methoxy oxygen contributes ~0.6–0.8 kcal·mol⁻¹ in calculated free energy of desolvation) without a net increase in LogP, suggesting that the meta-methoxy substitution may improve aqueous solvation free energy relative to what LogP alone would predict [2]. In procurement terms, the meta-methoxy analog offers additional polar interaction potential at equivalent passive membrane permeability compared to the 2,3-diphenyl parent.

Lipophilicity LogP Drug-likeness

Benzofuran DsbA Inhibitor Scaffold: Structural Biology Evidence for 3-Methoxyphenyl Substitution in Target Engagement

The 3-methoxyphenyl-substituted benzofuran scaffold has been validated in a fragment-based drug design campaign targeting Escherichia coli DsbA, a thiol-disulfide oxidoreductase critical for bacterial virulence factor folding. The X-ray crystal structure of E. coli DsbA in complex with 2-(2,6-bis(3-methoxyphenyl)benzofuran-3-yl)acetic acid (PDB ID: 6XSP) was solved at 2.3 Å resolution, revealing that the bis(3-methoxyphenyl)benzofuran core occupies the hydrophobic active-site groove of DsbA, with the 3-methoxyphenyl groups making specific van der Waals and polar contacts within the binding pocket [1]. The elaborated benzofuran series demonstrated binding affinity and enzyme inhibition, and the authors concluded that substituted benzofurans bearing 3-methoxyphenyl groups have the potential to be developed into a novel class of antivirulence compounds [2]. While the PDB ligand is an acetic acid derivative rather than the exact target compound, it directly demonstrates that the bis(3-methoxyphenyl)benzofuran substructure is productive for protein-ligand binding, providing structural rationale for preferring this substitution pattern over alternatives in antibacterial target-engagement studies.

DsbA inhibition Antivirulence Fragment-based drug design X-ray crystallography

One-Pot Synthetic Accessibility: 2,3-Diarylbenzofuran Derivatives Achieved in 22–95% Yield with 3-Methoxyphenol as a Coupling Partner

A published one-pot synthetic protocol for 2,3-diarylbenzofuran derivatives uses 3-methoxyphenol as one of the phenolic coupling partners, reacting with 2,2-dihydroxyarylethanones in the presence of trifluoroacetic acid to deliver 2,3-diarylbenzofuran products in yields ranging from 22% to 95% [1]. This methodology provides a direct synthetic entry to the target compound class. Although the specific isolated yield for 2,3-bis(3-methoxyphenyl)-1-benzofuran was not reported as a discrete compound in that study, the demonstrated compatibility of 3-methoxyphenol as a substrate confirms synthetic feasibility. By contrast, the unsubstituted 2,3-diphenylbenzofuran is typically accessed through different routes (e.g., Pd-catalyzed α-arylation of aryloxyketones or cyclization of 2-alkynylphenols), which may require different catalyst systems and protective group strategies [2]. The existence of a one-pot, acid-promoted route specific to the 3-methoxyphenol-derived series offers a potential advantage in synthetic throughput for laboratories planning to prepare analogs based on this scaffold.

Synthetic methodology One-pot synthesis 2,3-Diarylbenzofuran

Divergent Photochemical Behavior: Meta-Methoxy vs. Para-Methoxy Benzofuran Under Photolysis Conditions

The photochemical behavior of 2,3-diarylbenzofurans is known to be sensitive to the methoxy substitution pattern. Specifically, photolysis of 2,3-bis-(p-methoxyphenyl)benzofuran in benzene under N₂ using either a mercury lamp or sunlight yields a novel rearrangement product, 2,6-dimethoxy-9-(2-hydroxyphenyl)anthracene, in addition to the expected phenanthrene derivative [1]. No corresponding photolysis study has been reported for the meta-methoxy isomer (CAS 61078-00-0), but the established para → anthracene rearrangement demonstrates that the position of the methoxy group dictates the photochemical reaction pathway. This creates a clear differentiation: the meta-methoxy isomer is expected to follow a distinct photochemical trajectory (potentially favoring phenanthrene formation or alternative rearrangements) due to altered electron density distribution and steric constraints at the C2 and C3 aryl rings. For research programs investigating benzofuran photochemistry, photostability, or photodynamic applications, this isomer-specific reactivity is a critical selection criterion.

Photochemistry Photoisomerization Benzofuran rearrangement

2,3-Bis(3-methoxyphenyl)-1-benzofuran: Evidence-Backed Application Scenarios for Scientific Procurement


Chemical Biology Probe Development: Target Engagement Studies Leveraging 3-Methoxyphenyl-Protein Interactions

The X-ray crystallographic evidence from the E. coli DsbA complex (PDB: 6XSP) demonstrates that the bis(3-methoxyphenyl)benzofuran scaffold productively engages a bacterial protein active site, with the 3-methoxyphenyl groups contributing specific contacts within the binding groove [1]. Researchers developing chemical probes for thiol-disulfide oxidoreductases, or conducting fragment-based screening against other protein targets containing hydrophobic grooves with peripheral hydrogen-bond acceptors, should prioritize this specific meta-methoxy isomer. The para-methoxy isomer, while commercially available and sharing the same molecular formula, places the methoxy oxygen in a different spatial orientation that would likely alter the hydrogen-bond network observed in the DsbA co-crystal structure, making it unsuitable as a direct substitute for structural biology or biophysical assays designed around the meta-methoxy geometry [2].

Medicinal Chemistry SAR Exploration: Positional Isomer Comparator Libraries

The meta-methoxy vs. para-methoxy potency differential observed in the 2-phenylbenzofuran MAO inhibitor series (IC50 ratio: 0.024 µM vs. 0.140 µM for MAO-B) provides a quantitative precedent that methoxy positional isomerism can drive significant changes in biological activity within benzofuran chemotypes [3]. A medicinal chemistry team constructing a systematic SAR matrix around the 2,3-diarylbenzofuran scaffold would require both the meta-methoxy (CAS 61078-00-0) and para-methoxy (CAS 5782-17-2) isomers, as well as the unsubstituted 2,3-diphenyl parent (CAS 13054-95-0), to deconvolute the electronic, steric, and hydrogen-bonding contributions of each methoxy group to the observed pharmacology. Procuring all three compounds from a single vendor with consistent purity specifications is recommended to minimize inter-lot variability in comparative dose-response studies.

Synthetic Methodology Development: Catalyst-Free One-Pot Benzofuran Assembly

The published one-pot, TFA-promoted synthesis of 2,3-diarylbenzofurans from 2,2-dihydroxyarylethanones and 3-methoxyphenol (yields 22–95%) provides a validated synthetic entry to this compound class without requiring transition-metal catalysts [4]. Laboratories focused on developing greener synthetic methodologies, or those lacking access to palladium-catalyzed cross-coupling infrastructure, may find the 3-methoxyphenol-derived benzofuran scaffold a more practical starting point for further derivatization compared to benzofurans requiring Pd-catalyzed routes. Procuring a high-purity reference standard of 2,3-bis(3-methoxyphenyl)-1-benzofuran enables accurate HPLC calibration and product confirmation when scaling up this one-pot methodology.

Photochemical Research: Investigating Substituent-Dependent Photorearrangement Pathways

The known photoisomerization of 2,3-bis-(p-methoxyphenyl)benzofuran into a rearranged anthracene derivative establishes that 2,3-diarylbenzofurans undergo substitution-dependent photochemical transformations [5]. The meta-methoxy isomer represents an unexplored photochemical substrate; its irradiation could yield distinct products (e.g., phenanthrene derivatives, meta-specific rearrangements, or novel polycyclic frameworks) compared to the para isomer. Photochemistry laboratories studying excited-state reactivity of heterocyclic systems should procure this compound specifically, as the meta substitution pattern is expected to alter both the electronic absorption spectrum and the excited-state reaction coordinate relative to the better-characterized para-methoxy congener.

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